Cytotoxicity Reduction: Homobaldrinal Exhibits 10- to 30-Fold Lower Toxicity Than Parent Valepotriates in Human Cancer Cell Lines
Homobaldrinal, as a decomposition product of valtrate/isovaltrate, demonstrates markedly reduced cytotoxicity compared to its parent diene-type valepotriates. In the MTT assay against GLC4 human small-cell lung cancer and COLO 320 colorectal cancer cell lines, homobaldrinal (and baldrinal) were 10- to 30-fold less toxic than valtrate/isovaltrate [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 10- to 30-fold less toxic than parent compounds |
| Comparator Or Baseline | Valtrate/isovaltrate (diene-type valepotriates): IC50 = 1–6 µM |
| Quantified Difference | 10- to 30-fold reduction in cytotoxicity |
| Conditions | MTT assay; GLC4 human small-cell lung cancer and COLO 320 human colorectal cancer cell lines; continuous incubation |
Why This Matters
For researchers screening valerian constituents for anticancer potential or assessing safety margins, selecting homobaldrinal over valtrate will yield fundamentally different toxicity outcomes, potentially missing cytotoxic activity or overestimating safety.
- [1] Bos R, Hendriks H, Scheffer JJC, Woerdenbag HJ. Cytotoxic potential of valerian constituents and valerian tinctures. Phytomedicine. 1998;5(3):219-225. View Source
